Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 261925-88-6
VCID: VC3241267
InChI: InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11,19H,7-10,12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)CO
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol

Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate

CAS No.: 261925-88-6

Cat. No.: VC3241267

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate - 261925-88-6

Specification

CAS No. 261925-88-6
Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11,19H,7-10,12H2,1-3H3
Standard InChI Key ZOPFDUVEOSOYDH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)CO
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)CO

Introduction

Chemical Properties and Identification

Chemical Structure and Basic Properties

Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate consists of several key structural components: a piperazine ring, a phenyl group with a hydroxymethyl substituent at the meta position, and a tert-butyloxycarbonyl (Boc) protecting group. The presence of the Boc group makes this compound particularly useful in synthetic organic chemistry as it allows for selective protection of the piperazine nitrogen.

The compound's basic physical and chemical properties are summarized in Table 1:

PropertyValue
CAS Number261925-88-6
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
IUPAC Nametert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate
Standard InChIInChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11,19H,7-10,12H2,1-3H3
Standard InChIKeyZOPFDUVEOSOYDH-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)CO

The hydroxymethyl group at position 3 of the phenyl ring provides a reactive site for further chemical modifications, making this compound versatile in synthetic applications. The alcohol functional group can undergo various transformations including oxidation, esterification, and substitution reactions.

Structural Identification Methods

The identification and characterization of Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate can be achieved through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for confirming the position of the hydroxymethyl group on the phenyl ring. The compound's structural identity can also be verified using mass spectrometry, infrared spectroscopy, and X-ray crystallography.

When compared to its positional isomer, Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate (CAS: 179250-28-3), the compound shows distinct spectral characteristics due to the different position of the hydroxymethyl group . The meta substitution pattern affects the electron distribution in the aromatic ring, resulting in unique chemical shift patterns in NMR spectra.

Synthesis and Chemical Behavior

Synthetic Routes

The synthesis of Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate typically involves multiple steps. One common approach begins with the formation of a piperazine derivative protected with a tert-butyloxycarbonyl (Boc) group. This protected piperazine can then be coupled with an appropriately substituted phenyl compound, often through coupling reactions such as Buchwald-Hartwig or nucleophilic aromatic substitution.

An alternative synthetic approach may involve:

  • Protection of one nitrogen in piperazine with a Boc group

  • Coupling of the N-Boc-piperazine with a 3-(hydroxymethyl)phenyl halide

  • Purification of the final product through chromatography or recrystallization

Comparative Analysis with Related Compounds

Structural Isomers

Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate belongs to a family of positional isomers that differ in the location of the hydroxymethyl group on the phenyl ring. Table 2 compares key properties of this compound with its ortho-substituted isomer:

PropertyTert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylateTert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate
CAS Number261925-88-6179250-28-3
InChIKeyZOPFDUVEOSOYDH-UHFFFAOYSA-NMQZUQGHXDLMAKT-UHFFFAOYSA-N
Hydroxymethyl Positionmeta (3-position)ortho (2-position)
Molecular Weight292.37 g/mol292.37 g/mol
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)COCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2CO

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